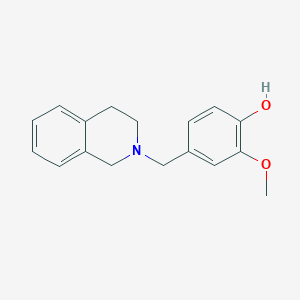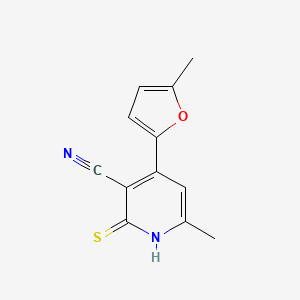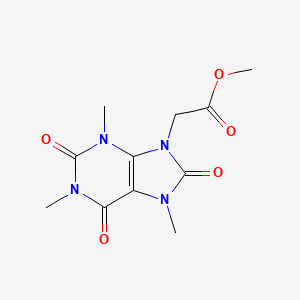![molecular formula C18H26N4O3 B5649371 4-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5649371.png)
4-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are significant for their unique structures and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The spiropyran and triaza-dodecane frameworks, as suggested by its nomenclature, imply a complex structure with potential biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of complex molecules such as this often involves multi-step chemical reactions, starting from simpler precursors. For example, derivatives of triazolopyridine and triazaspiro compounds have been synthesized through reactions involving amino, azido, and alkylation steps. These processes are meticulously designed to ensure the correct attachment of functional groups and the formation of the desired molecular architecture. The synthesis pathways typically employ strategies such as cyclization, nucleophilic substitution, and condensation reactions (Kuroyan et al., 1986).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compound's geometry, electronic distribution, and the spatial arrangement of atoms, which are critical for understanding its chemical behavior and reactivity. For instance, the crystal structures of related compounds reveal the importance of cage-type and π-π dimeric motifs in determining their solid-state arrangements (de Souza et al., 2015).
Propriétés
IUPAC Name |
4-(1,6-dimethyl-2-oxopyridine-3-carbonyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13-4-5-14(16(24)21(13)3)17(25)22-11-10-20(2)18(12-22)7-6-15(23)19-9-8-18/h4-5H,6-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIJWGGEQHVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CCN(C3(C2)CCC(=O)NCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS*,10aS*)-2-(1,3-thiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5649295.png)


![3-{1-[(3-fluoro-4-hydroxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5649320.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-4-(4-fluorophenyl)butanamide](/img/structure/B5649335.png)

![7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5649349.png)
![4-[5-(4-nitrophenyl)-2-pyrimidinyl]morpholine](/img/structure/B5649367.png)
![4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl}propanamide](/img/structure/B5649383.png)
![N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5649384.png)
![methyl 5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5649406.png)